N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide
Description
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group linked via an ethyl chain to a 4-bromophenylsulfanyl moiety.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-6-7-14-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAOYAPKKQTPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores the compound's biological activity, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a methanesulfonamide group linked to a 4-bromophenylsulfanyl moiety, which is significant for its interaction with biological targets. The presence of the bromine atom enhances lipophilicity and may influence binding affinity to various enzymes and receptors.
Kinase Inhibition
Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. Kinases such as c-Src are known to modulate signaling pathways associated with tumor growth and metastasis. Inhibition of c-Src has been linked to reduced cell motility and invasiveness in cancer cells, particularly in colon and breast cancers .
Biological Activity
The biological activity of the compound can be summarized as follows:
- Antitumor Activity : Studies show that the compound can inhibit tumor cell proliferation by disrupting signaling pathways critical for cancer cell survival and proliferation.
- Inhibition of Cell Migration : By targeting c-Src, the compound may reduce the migratory capacity of cancer cells, thereby potentially limiting metastasis.
- Impact on Angiogenesis : Inhibition of kinases involved in angiogenesis suggests that the compound could also impede tumor vascularization, a crucial factor for tumor growth .
Case Study 1: Colon Cancer
A study investigated the effects of this compound on colon cancer cell lines. The results indicated a significant decrease in cell viability and migration rates when treated with the compound compared to untreated controls. The study highlighted the potential for this compound to be developed into a therapeutic agent for colon cancer management.
Case Study 2: Breast Cancer
In another case study focusing on breast cancer, researchers found that the compound effectively inhibited c-Src activity, leading to reduced invasion capabilities in vitro. These findings support further investigation into its use as an adjunct therapy in breast cancer treatment.
Research Findings
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide (C₁₂H₂₁N₃O₂S)
- Structure: Features a 4-amino-3-methylphenyl group instead of bromophenylsulfanyl.
- Key Differences: The amino group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the bromine’s hydrophobic effects . Molecular weight (271.38 g/mol) is lower than the brominated target compound due to the absence of bromine (79.9 g/mol).
b. N-(4-Formylphenyl)methanesulfonamide (C₈H₉NO₃S)
- Structure : Contains a formyl group on the phenyl ring.
- Key Differences :
c. N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
- Structure : Hydroxyl substituent replaces bromophenylsulfanyl.
- Key Differences: The hydroxyl group significantly boosts hydrophilicity and enables hydrogen bonding, contrasting with the bromine’s lipophilic nature . Potential for oxidative degradation due to the phenol group, unlike the more stable C–Br bond in the target compound .
Heterocyclic and Complex Substituents
a. N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide
- Structure : Incorporates a pyrrolopyrazine ring system.
- Crystal structure analysis reveals hydrogen-bonded dimers (N–H⋯O) and C–H⋯π interactions, suggesting solid-state stability distinct from bromophenyl analogs .
b. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structure : Fluorophenyl and pyrimidine substituents.
- Key Differences: Fluorine’s strong electron-withdrawing effect may further acidify the sulfonamide proton compared to bromine .
Halogenated Analogs
a. N-[4-(Bromomethyl)-2-chlorophenyl]-methanesulfonamide (C₈H₉BrClNO₂S)
- Structure : Bromine on a methyl side chain with an adjacent chlorine.
- Key Differences :
Molecular Weight and Solubility
- Bromine’s high atomic mass increases the target compound’s molecular weight (~327 g/mol estimated) compared to non-halogenated analogs (e.g., 271 g/mol in ).
- The sulfanyl (S–) group may enhance lipid solubility relative to oxygen or nitrogen-linked analogs, affecting membrane permeability .
Electronic Effects
- This contrasts with electron-donating groups (e.g., –NH₂ in ), which reduce sulfonamide acidity.
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two key synthetic steps:
- Formation of the 2-(4-bromophenylsulfanyl)ethyl intermediate : This involves the introduction of a sulfanyl (thioether) linkage between a 4-bromophenyl moiety and an ethyl chain.
- Sulfonylation of the amine group with methanesulfonyl chloride : This step converts the ethyl amine into the corresponding methanesulfonamide.
Detailed Preparation Method
| Step | Reaction Type | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Thioether formation (Nucleophilic substitution) | 4-Bromophenyl thiol or 4-bromothiophenol + 2-bromoethylamine or 2-chloroethylamine; base (e.g., K2CO3 or NaH); polar aprotic solvent (DMF or DMSO); temperature 50–80°C | The nucleophilic aromatic thiol attacks the haloalkyl amine to form the 2-(4-bromophenylsulfanyl)ethylamine intermediate via substitution. |
| 2 | Sulfonylation | Methanesulfonyl chloride (MsCl); base such as pyridine or triethylamine; solvent like dichloromethane (DCM); temperature 0–5°C to room temperature | The primary amine of the intermediate is reacted with methanesulfonyl chloride to yield the methanesulfonamide derivative. The base scavenges HCl formed during the reaction. |
Reaction Scheme Summary
$$
\text{4-Bromothiophenol} + \text{2-bromoethylamine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 70°C}} \text{2-(4-bromophenylsulfanyl)ethylamine} \xrightarrow[\text{Pyridine}]{\text{MsCl, 0–25°C}} \text{this compound}
$$
Optimization of Reaction Conditions
- Solvent Choice: Polar aprotic solvents such as DMF or DMSO promote nucleophilic substitution in step 1 by stabilizing charged intermediates.
- Base Selection: Potassium carbonate or sodium hydride effectively deprotonate thiols to generate thiolate nucleophiles. Pyridine or triethylamine are preferred bases for sulfonylation to neutralize HCl and avoid side reactions.
- Temperature Control: Moderate heating (50–80°C) enhances substitution efficiency; sulfonylation is best performed at low temperature (0–5°C) initially to control exotherm and minimize byproducts.
- Purification: Column chromatography (silica gel) using dichloromethane/methanol gradients effectively separates the product from unreacted starting materials and side products.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy:
- ^1H NMR confirms aromatic protons (δ 7.2–7.7 ppm), ethyl chain protons, and sulfonamide NH (broad singlet around δ 7.0–7.2 ppm).
- ^13C NMR shows signals for aromatic carbons, carbons adjacent to sulfur, and sulfonamide-linked carbons.
- FT-IR Spectroscopy:
- Characteristic sulfonamide S=O stretches at ~1370 cm^-1 and ~1160 cm^-1.
- N-H bending vibrations near 3250 cm^-1.
- Mass Spectrometry:
- Molecular ion peak consistent with formula C9H12BrNO2S (MW ~278.17 g/mol).
- Melting Point:
- Consistent melting point within ±5°C range after recrystallization from ethanol or hexane/ethyl acetate.
Research Findings and Data Table on Reaction Yields and Conditions
| Entry | Step | Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thioether formation | K2CO3 | DMF | 70 | 6 | 85 | High yield with dry DMF |
| 2 | Thioether formation | NaH | DMSO | 60 | 4 | 88 | Faster reaction, careful quenching needed |
| 3 | Sulfonylation | Pyridine | DCM | 0–5 | 2 | 90 | Controlled temperature avoids side products |
| 4 | Sulfonylation | Triethylamine | DCM | 0–25 | 3 | 87 | Slightly lower yield at room temp |
Alternative Synthetic Approaches
- Direct coupling using palladium-catalyzed cross-coupling : For related sulfonamide derivatives, Pd-catalyzed C–S bond formation (e.g., Buchwald-Hartwig or Ullmann-type coupling) can be employed to attach the 4-bromophenyl sulfanyl group to ethylamine derivatives, though this is less common for this specific compound.
- Use of protected amine intermediates : Protecting groups on the amine can be used to improve selectivity during sulfonylation, then removed post-reaction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
